(2Z)-2-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Description
(2Z)-2-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[222]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
(2Z)-2-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrClNO2/c1-20-15-10(6-11(17)8-12(15)16)7-13-14(19)9-2-4-18(13)5-3-9/h6-9,14,19H,2-5H2,1H3/b13-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUVQKYOZWIBTG-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C=C2C(C3CCN2CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Cl)/C=C\2/C(C3CCN2CC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a [2+2+2] cycloaddition reaction, which is highly efficient for creating complex polycyclic structures.
Introduction of the substituents: The 3-bromo-5-chloro-2-methoxyphenyl group is introduced through a series of substitution reactions, often involving halogenation and methylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as transition metals (e.g., palladium or nickel) are often employed to facilitate the cycloaddition and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(2Z)-2-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2Z)-2-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
tert-Butyl carbamate: A compound used in the synthesis of N-Boc-protected anilines.
Uniqueness
(2Z)-2-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is unique due to its bicyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
